Ethyl (isobutylamino)(oxo)acetate

説明

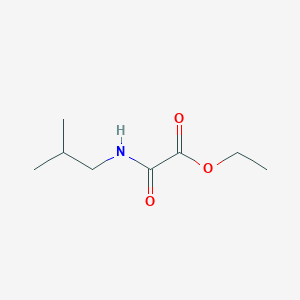

Ethyl (isobutylamino)(oxo)acetate is a chemical compound with the molecular formula C8H15NO3 and a molar mass of 173.21 g/mol . It is an ester derivative that features both an amino group and a carbonyl group, making it a versatile compound in various chemical reactions and applications.

特性

IUPAC Name |

ethyl 2-(2-methylpropylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-12-8(11)7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODSSURYJLEFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl (isobutylamino)(oxo)acetate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . For instance, the reaction between ethyl acetoacetate and isobutylamine under controlled conditions can yield this compound. The reaction typically requires heating and may involve solvents to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

化学反応の分析

Types of Reactions

Ethyl (isobutylamino)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH) for deprotonation, Grignard reagents for nucleophilic addition, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

科学的研究の応用

Ethyl (isobutylamino)(oxo)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules

作用機序

The mechanism of action of Ethyl (isobutylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved may include nucleophilic addition and substitution reactions, where the amino and carbonyl groups play crucial roles .

類似化合物との比較

Similar Compounds

Similar compounds to Ethyl (isobutylamino)(oxo)acetate include:

- Ethyl acetate

- Methyl butyrate

- Isopropyl butyrate

Uniqueness

This compound is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .

生物活性

Ethyl (isobutylamino)(oxo)acetate, a compound with the molecular formula C6H11NO3, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is characterized by the presence of an isobutylamino group linked to an oxoacetic acid moiety. Its unique structure allows for various interactions with biological systems, making it a subject of interest for researchers exploring new therapeutic agents.

The biological activity of this compound can be attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Alteration : By interacting with molecular targets, it may lead to changes in gene expression profiles, impacting cellular behavior and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of tumor cells through mechanisms involving apoptosis induction.

- Antimicrobial Activity : this compound has been evaluated for its antibacterial properties. In vitro studies report significant activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Antiproliferative Activity

A study conducted on the antiproliferative effects of this compound revealed an IC50 value indicating its potency against specific cancer cell lines. The research highlighted that:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HT-29 (colon cancer) | 0.45 |

| This compound | MCF-7 (breast cancer) | 0.70 |

These findings suggest that the compound could be a viable candidate for further development in cancer therapeutics.

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, this compound demonstrated effective inhibition against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| E. coli | 0.125 |

| S. aureus | 0.083 |

| K. pneumoniae | 0.073 |

These results emphasize the compound's potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。